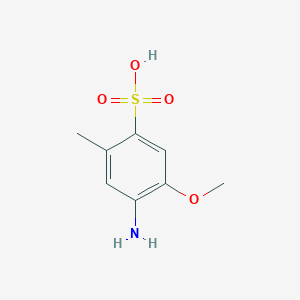

4-Amino-5-methoxy-2-methylbenzenesulfonic acid

Description

Properties

IUPAC Name |

4-amino-5-methoxy-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-5-3-6(9)7(13-2)4-8(5)14(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAVAJIXZVRJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027628 | |

| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6471-78-9 | |

| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6471-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-methoxy-2-toluenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylsulphanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-METHOXY-2-TOLUENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308K033X64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, an important intermediate in the manufacturing of various dyes and potentially in pharmaceutical development. The synthesis is a multi-step process commencing from the readily available starting material, 4-chlorotoluene. This document outlines the detailed experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a four-step reaction sequence. The process begins with the nitration of 4-chlorotoluene, followed by a nucleophilic aromatic substitution to introduce a methoxy group. The nitro group is then reduced to an amine, yielding p-cresidine. The final step involves the sulfonation of p-cresidine to produce the target molecule.[1]

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-methoxy-2-methylbenzenesulfonic acid, also known as p-Cresidinesulfonic acid, is an aromatic sulfonic acid with significant applications in the chemical industry. Its molecular structure, featuring an amino group, a methoxy group, and a sulfonic acid group attached to a toluene backbone, imparts a unique combination of properties that make it a valuable intermediate, primarily in the synthesis of azo dyes.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for their determination and a visualization of its primary application workflow.

Chemical Identity and Structure

The unique arrangement of functional groups on the benzene ring dictates the chemical reactivity and physical properties of this compound.

-

Synonyms: p-Cresidinesulfonic acid, 4-Amino-5-methoxy-o-toluenesulfonic acid, 2-Methoxy-5-methyl-4-sulfoaniline[3][4][5]

-

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical processes, including its reactivity, solubility, and potential biological interactions.

| Property | Value | Source |

| Physical State | Solid, powder.[5] Light grey solid.[9] | [5][9] |

| Melting Point | >205°C (decomposition) | [6][10] |

| Boiling Point | 398.51°C (Predicted) | |

| Density | 1.403 ± 0.06 g/cm³ (Predicted) | |

| Water Solubility | 6.208 g/L at 25°C.[6] The sulfonic acid group enhances its solubility in water.[5] | [5][6] |

| Solubility in other solvents | Slightly soluble in DMSO (heated) and water (heated). | |

| pKa (Acid Dissociation Constant) | -1.09 ± 0.50 (Predicted) |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Principle: The temperature at which a crystalline solid transitions to a liquid state is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[12][13]

-

Initial Determination (Rapid Heating): The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a relatively rapid rate (e.g., 10-20°C/minute) to determine an approximate melting range.[14]

-

Accurate Determination (Slow Heating): A fresh sample is prepared and the apparatus is allowed to cool. The temperature is then raised rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.[12][14]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[12]

Determination of Solubility

Understanding the solubility of a compound is essential for its handling, formulation, and reaction chemistry.

Principle: The solubility of a substance in a particular solvent is determined by the intermolecular forces between the solute and solvent molecules. "Like dissolves like" is a general rule, meaning polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents. The presence of the polar sulfonic acid and amino groups, as well as the nonpolar aromatic ring and methyl group, will influence the solubility of this compound in various solvents.

Apparatus:

-

Test tubes and test tube rack

-

Spatula

-

Vortex mixer (optional)

-

Graduated cylinders or pipettes

Procedure:

-

Qualitative Solubility in Water and Organic Solvents:

-

Place approximately 10-20 mg of this compound into separate test tubes.

-

Add 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) to each test tube.[6]

-

Agitate the tubes vigorously for 1-2 minutes.[6]

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[6]

-

-

pH-Dependent Solubility:

-

To test the solubility in acidic and basic solutions, place 10-20 mg of the compound into two separate test tubes.

-

To one tube, add 1 mL of 5% aqueous HCl. To the other, add 1 mL of 5% aqueous NaOH.[3]

-

Agitate and observe the solubility. Increased solubility in the basic solution is expected due to the deprotonation of the acidic sulfonic acid group.

-

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (the sulfonic acid). The pH of the solution is monitored throughout the titration. The pKa can be determined from the inflection point of the resulting titration curve.[5][15][16][17] For sulfonic acids, which are strong acids, the pKa value is typically very low.[3][18]

Apparatus:

-

pH meter with a combination pH electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Sample Preparation: An accurately weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The beaker containing the sample solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the bulb is covered but does not interfere with the stir bar. The buret is filled with the standardized NaOH solution.

-

Titration: The initial pH of the solution is recorded. The NaOH solution is added in small, precise increments (e.g., 0.1-0.5 mL). After each addition, the solution is allowed to stabilize, and the pH is recorded.[15]

-

Data Analysis: The titration is continued past the equivalence point. A graph of pH versus the volume of NaOH added is plotted. The equivalence point is the point of steepest slope (the inflection point). The pKa is the pH at which half of the acid has been neutralized. For a strong acid like a sulfonic acid, the initial pH will be very low, and the titration curve will have a characteristic shape. The pKa can be determined from the half-equivalence point.

Application in Azo Dye Synthesis: A Workflow

A primary application of this compound is as a diazo component in the synthesis of azo dyes. A notable example is its use in the production of C.I. Food Red 17.[2][19] The general workflow for this process involves diazotization of the amino group followed by coupling with a suitable aromatic compound.

Caption: Workflow for the synthesis of an azo dye using this compound.

Experimental Characterization Workflow

A logical workflow for the comprehensive physicochemical characterization of a new batch of this compound is presented below. This ensures the identity, purity, and key properties of the compound are verified.

Caption: A standard workflow for the physicochemical characterization of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Some sources indicate that it may be mutagenic.[20]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. The data and protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis. A thorough understanding of these properties is fundamental to its effective and safe use in its various applications, most notably as a key intermediate in the dye industry.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound [dyestuffintermediates.com]

- 3. csub.edu [csub.edu]

- 4. 4-Amino-5-methoxy-2-toluenesulfonic acid | C8H11NO4S | CID 80961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

- 6. chem.ws [chem.ws]

- 7. scbt.com [scbt.com]

- 8. This compound | 6471-78-9 | FA17630 [biosynth.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound | 6471-78-9 [chemicalbook.com]

- 11. CAS 6471-78-9: 4-Amino-5-methoxy-2-methylbenzenesulfonic a… [cymitquimica.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. scribd.com [scribd.com]

- 19. C.I. Food Red 17:1 | C18H13AlN2O8S2 | CID 171390238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 6471-78-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-Amino-5-methoxy-2-methylbenzenesulfonic acid (CAS 6471-78-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid (CAS: 6471-78-9), a key intermediate in the synthesis of azo dyes, notably the widely used food colorant Allura Red AC. This document details the compound's chemical and physical properties, provides an experimental protocol for its synthesis via the sulfonation of p-cresidine, and outlines its primary application in dye manufacturing. Safety and handling information are also included. While direct involvement in signaling pathways or drug development is not prominently documented in publicly available literature, its role as a precursor to a bioactive food additive warrants its consideration in toxicological and metabolic studies.

Chemical and Physical Properties

This compound is an aromatic sulfonic acid. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6471-78-9 | |

| Molecular Formula | C₈H₁₁NO₄S | |

| Molecular Weight | 217.24 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | p-Cresidinesulfonic acid, 2-Methoxy-5-methyl-4-sulfoaniline, 4-Amino-5-methoxy-o-toluenesulfonic acid | |

| Appearance | Grey-white to light beige powder/solid | |

| Melting Point | >205°C (decomposes) | |

| Solubility | Freely soluble in water | |

| SMILES | CC1=CC(=C(C=C1S(=O)(=O)O)OC)N | |

| InChI | InChI=1S/C8H11NO4S/c1-5-3-6(9)7(13-2)4-8(5)14(10,11,12)/h3-4H,9H2,1-2H3,(H,10,11,12) |

Synthesis

The primary industrial synthesis of this compound involves the sulfonation of p-cresidine (2-methoxy-5-methylaniline).

Experimental Protocol: Sulfonation of p-Cresidine

This protocol is adapted from industrial synthesis patents.

Materials:

-

p-Cresidine (2-methoxy-5-methylaniline)

-

100% Sulfuric Acid (H₂SO₄)

-

Oleum (20-65% SO₃)

-

Water

-

Ice

Equipment:

-

Jacketed glass reactor with mechanical stirrer, thermometer, and dropping funnel

-

Cooling bath (ice-water)

-

Heating mantle or oil bath

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Beakers and other standard laboratory glassware

Procedure:

-

Charging the Reactor: In a clean, dry reactor, charge 100 ml of 100% sulfuric acid.

-

Addition of p-Cresidine: While stirring and maintaining the temperature between 20-30°C using a cooling bath, slowly add 137 g (1 mole) of p-cresidine over a period of 30-90 minutes. A thick, light-brown suspension will form.

-

Addition of Oleum: To the suspension, add 440 g of 20% oleum dropwise over one hour. The temperature should be allowed to rise to 60°C, at which point the suspension will become less viscous.

-

Reaction Completion: Heat the reaction mixture and maintain at 80°C for 2 hours to ensure the reaction goes to completion.

-

Precipitation: In a separate large beaker, place 1080 ml of water pre-warmed to 50°C. Add the hot reaction mixture dropwise to the water over one hour with stirring. The product, this compound, will precipitate out. The temperature of the precipitation mixture will rise to approximately 80°C.

-

Isolation and Washing: Cool the suspension to 20°C in an ice bath. Collect the precipitated solid by suction filtration. Wash the filter cake three times with 250 ml of cold water.

-

Drying: Dry the product to a constant weight. The result is a grey-white powder.

Yield: Approximately 91% of the theoretical yield.

Purification

The primary impurity in the synthesized product is unreacted p-cresidine. Purification can be achieved by the following methods:

-

Solvent Extraction: An aqueous solution of the impure sulfonic acid is contacted with a liquid hydrocarbon (e.g., hexane, heptane) to extract the less polar p-cresidine.

-

Resin Extraction: Passing an aqueous solution of the crude product through a column packed with a crosslinked lipophilic porous resin can effectively remove residual p-cresidine.

Application in Azo Dye Synthesis

This compound is a crucial precursor for the synthesis of C.I. Food Red 17, also known as Allura Red AC.

General Experimental Protocol: Synthesis of Allura Red AC

This is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of this compound

-

An aqueous solution of this compound is prepared.

-

The solution is acidified with a strong acid, typically hydrochloric acid.

-

The mixture is cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Azo Coupling

-

A separate alkaline solution of 6-Hydroxynaphthalene-2-sulfonic acid is prepared.

-

The cold diazonium salt solution from Step 1 is slowly added to the alkaline solution of the coupling agent.

-

The reaction mixture is stirred until the coupling is complete, resulting in the formation of the Allura Red AC dye.

-

The dye is then isolated, typically by salting out with sodium chloride, followed by filtration and drying.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons, the methyl group protons, the methoxy group protons, and the amine protons.

-

¹³C NMR: Resonances for the eight distinct carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the methoxy carbon.

-

FTIR: Characteristic absorption bands for the sulfonic acid group (S=O and S-O stretching), the amino group (N-H stretching), the aromatic ring (C=C and C-H stretching), and the ether linkage (C-O stretching).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (217.24 g/mol ) and characteristic fragmentation patterns.

Biological Significance and Toxicology

Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in specific biological signaling pathways or has been investigated as a drug candidate.

Its primary relevance in a biological context stems from its use in the synthesis of Allura Red AC. Some studies have investigated the metabolism and potential toxicological effects of Allura Red AC, as it can be metabolized by gut microbiota. However, specific studies on the biological activity of the precursor, this compound, are lacking. The compound is noted to be mutagenic in some databases, and appropriate safety precautions should be taken during handling.

Safety and Handling

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Diagrams

Caption: Synthesis of Allura Red AC from p-Cresidine.

Caption: Experimental workflow for synthesis and purification.

An In-depth Technical Guide to Cresidine-p-sulfonic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of Cresidine-p-sulfonic acid (also known as 4-amino-5-methoxy-2-methylbenzenesulfonic acid). This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed technical information on this compound.

Molecular Structure and Chemical Identity

Cresidine-p-sulfonic acid is an aromatic organic compound that features an aniline ring substituted with methoxy, methyl, and sulfonic acid groups. Its chemical structure is fundamental to its properties and applications, primarily as a key intermediate in the synthesis of various dyes and pigments.

Below is a diagram of the molecular structure of Cresidine-p-sulfonic acid.

Caption: Molecular Structure of Cresidine-p-sulfonic acid.

Physicochemical and Safety Data

A summary of the key quantitative data for Cresidine-p-sulfonic acid is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | p-Cresidinesulfonic acid, 2-Methoxy-5-methyl-4-sulfoaniline | [1] |

| CAS Number | 6471-78-9 | [1] |

| Molecular Formula | C₈H₁₁NO₄S | [1] |

| Molecular Weight | 217.24 g/mol | [1] |

| Appearance | Off-white to light beige powder | [2] |

| Melting Point | >205 °C (decomposes) | [3] |

| Solubility | Freely soluble in water | [2] |

| Hazard Statements | H302, H312, H315, H319, H332, H335 | |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313 |

Synthesis and Purification

Cresidine-p-sulfonic acid is primarily synthesized through the sulfonation of p-cresidine.[4] The general workflow for its production involves the reaction of p-cresidine with a sulfonating agent, followed by purification to remove unreacted starting material and other impurities.

Synthesis Workflow

The diagram below illustrates the general workflow for the synthesis of Cresidine-p-sulfonic acid.

Caption: General synthesis workflow for Cresidine-p-sulfonic acid.

Experimental Protocols

Purification Protocol (Resin Extraction):

A patented method for the purification of Cresidine-p-sulfonic acid involves the use of a crosslinked lipophilic porous resin to remove residual p-cresidine.[5]

-

Preparation of the Solution: An aqueous solution of impure Cresidine-p-sulfonic acid is prepared. The pH of the solution may be adjusted to enhance the solubility of the sulfonic acid.[5]

-

Resin Treatment: The solution is passed through a column packed with a suitable crosslinked lipophilic porous resin.[5]

-

Elution: The purified Cresidine-p-sulfonic acid is eluted from the column.[5]

-

Analysis: The eluate is analyzed for the presence of residual p-cresidine, typically using High-Performance Liquid Chromatography (HPLC).[5]

Purification Protocol (Solvent Extraction):

Another patented method describes the purification of Cresidine-p-sulfonic acid by liquid-liquid extraction.[6]

-

Dissolution: The impure Cresidine-p-sulfonic acid is dissolved in an aqueous solution.[6]

-

Extraction: The aqueous solution is contacted with a suitable water-immiscible organic solvent (e.g., a liquid hydrocarbon) to extract the less polar p-cresidine impurity into the organic phase.[6]

-

Separation: The aqueous phase containing the purified Cresidine-p-sulfonic acid is separated from the organic phase.[6]

-

Isolation: The purified product can be isolated from the aqueous solution, for example, by precipitation.[6]

Analytical Methodologies

The quality control and analysis of Cresidine-p-sulfonic acid are crucial, particularly to quantify the level of the carcinogenic precursor, p-cresidine.

High-Performance Liquid Chromatography (HPLC) Method:

A reversed-phase ion-pair HPLC method has been developed for the simultaneous determination of Cresidine-p-sulfonic acid and p-cresidine.

-

Column: Kromasil C18

-

Mobile Phase: A mixture of methanol, tetrabutylammonium chloride (10mM), and water (40:43:17, v/v/v)

-

Detection: UV absorption at 287 nm

This method provides a rapid and efficient means for the quantitative analysis of both the final product and the key impurity.

Logical Relationships

The relationship between the starting material and the final product is a direct chemical transformation.

Caption: Transformation of p-Cresidine to Cresidine-p-sulfonic acid.

Spectroscopic Data

Detailed experimental spectroscopic data, such as ¹H NMR and FT-IR spectra, for Cresidine-p-sulfonic acid are not widely available in public databases or literature. Commercial suppliers may provide this information upon request with a purchase. For researchers requiring definitive structural confirmation, it is recommended to acquire these spectra on their own samples.

Conclusion

This technical guide has summarized the core information regarding the molecular structure, properties, synthesis, and analysis of Cresidine-p-sulfonic acid. While a detailed experimental synthesis protocol is not publicly documented, the general synthetic pathway and robust purification and analytical methods are established. The provided data and diagrams offer a solid foundation for researchers and professionals working with this important chemical intermediate.

References

- 1. 4-Amino-5-methoxy-2-toluenesulfonic acid | C8H11NO4S | CID 80961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Para Cresidine-O-Sulfonic acid Exporter | Para Cresidine-O-Sulfonic acid Exporting Company | Para Cresidine-O-Sulfonic acid International Distributor [multichemexports.com]

- 3. 6471-78-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. para-Cresidine - Wikipedia [en.wikipedia.org]

- 5. US4559182A - Method for purifying cresidine sulfonic acid by resin extraction - Google Patents [patents.google.com]

- 6. US4436625A - Method for purification of cresidine sulfonic acid by solvent extraction - Google Patents [patents.google.com]

Technical Guide: Solubility of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid (CAS: 6471-78-9), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide summarizes the known qualitative solubility and presents a comprehensive experimental protocol for researchers to determine precise solubility values in organic solvents of interest.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, from reaction kinetics in synthesis to bioavailability in drug formulations. This compound is an organic compound characterized by a sulfonic acid functional group, which imparts strong acidity and is expected to enhance its solubility in polar solvents, particularly water.[1] The presence of an amino and a methoxy group on the benzene ring further influences its polarity and potential for hydrogen bonding.

Data Presentation: Qualitative Solubility

Published data on the quantitative solubility of this compound in a range of organic solvents is scarce. The available information is qualitative and is summarized in the table below.

| Solvent | Temperature | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Heated | Slightly Soluble | [2] |

| Water | Heated | Slightly Soluble | [2] |

Note: "Slightly Soluble" indicates that the solute has a low but measurable solubility. For precise applications, quantitative determination is essential.

Experimental Protocols: Determining Quantitative Solubility

To empower researchers to obtain precise and reliable solubility data, this section provides a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted gravimetric method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps or sealed ampoules

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Drying oven or vacuum oven

-

Vortex mixer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately pass the solution through a syringe filter (pre-warmed to the experimental temperature) to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values. Collect the clear filtrate in a pre-weighed vial.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtrate to determine the mass of the solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the difference between the final weight of the vial with the residue and the initial weight of the empty vial.

-

The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved solid.

-

Solubility can be expressed in various units, such as:

-

g/100 g of solvent: (mass of dissolved solid / mass of solvent) x 100

-

mg/mL: (mass of dissolved solid in mg) / (volume of filtrate in mL)

-

-

Safety Precautions:

-

Always handle this compound and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific solvents used for detailed hazard information.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility.

References

Technical Guide: Spectral and Application Analysis of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-methoxy-2-methylbenzenesulfonic acid, also known as p-Cresidinesulfonic acid, is a synthetic organic compound with the molecular formula C₈H₁₁NO₄S.[1] It serves as a crucial intermediate in the synthesis of various specialty azo dyes, including those used in food products.[2][3] This technical guide provides an in-depth overview of the available spectral data for this compound, outlines relevant experimental protocols, and illustrates its primary application in dye synthesis.

Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁NO₄S |

| Molecular Weight | 217.24 g/mol [1] |

| CAS Number | 6471-78-9[1] |

| Appearance | Light Grey Solid[4] |

| Melting Point | >205°C (decomposes)[5] |

Spectral Data Analysis

A comprehensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the structural elucidation and purity assessment of this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of available data and predicted values based on established chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. PubChem provides a ¹³C NMR spectrum for this compound. While detailed peak assignments are not provided in the source, a predicted assignment based on structure-property relationships is presented below.

| Predicted Chemical Shift (ppm) | Carbon Assignment |

| ~150 | C-OCH₃ |

| ~145 | C-NH₂ |

| ~135 | C-SO₃H |

| ~130 | C-CH₃ |

| ~120 | Aromatic CH |

| ~115 | Aromatic CH |

| ~56 | -OCH₃ |

| ~18 | -CH₃ |

¹H NMR:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.5 | Singlet | 1H | Aromatic H |

| ~6.5 | Singlet | 1H | Aromatic H |

| ~4.5 | Broad Singlet | 2H | -NH₂ |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~2.2 | Singlet | 3H | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. A definitive experimental IR spectrum for this compound is not available in the public domain. However, the expected characteristic absorption bands are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Symmetric and Asymmetric Stretching (Amine) |

| 3100-3000 | C-H | Aromatic Stretching |

| 2950-2850 | C-H | Aliphatic Stretching (Methyl) |

| 1620-1580 | C=C | Aromatic Ring Stretching |

| 1250-1150 | S=O | Asymmetric Stretching (Sulfonic Acid) |

| 1080-1000 | S=O | Symmetric Stretching (Sulfonic Acid) |

| 1275-1200 | C-O | Asymmetric Stretching (Methoxy) |

| 1075-1020 | C-O | Symmetric Stretching (Methoxy) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While a GC-MS entry exists in the PubChem database, the spectrum is not provided. The fragmentation of aromatic sulfonamides under mass spectrometry often involves cleavage of the C-S and S-N bonds.

Predicted Fragmentation:

-

Molecular Ion (M⁺): m/z = 217

-

Key Fragments:

-

Loss of SO₃: m/z = 137

-

Loss of SO₃H: m/z = 136

-

Cleavage of the C-S bond can lead to fragments corresponding to the aromatic portion and the sulfonic acid group.

-

Experimental Protocols

Detailed experimental protocols for the synthesis and spectral characterization of this compound are not widely published. The following are generalized procedures based on standard organic chemistry techniques for similar compounds.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrument: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to an internal standard (e.g., TMS).

General Protocol for FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

General Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Mass Analysis: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Fragmentation Analysis (MS/MS): If using a tandem mass spectrometer, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

-

Data Interpretation: Analyze the mass spectrum to determine the molecular weight and interpret the fragmentation pattern to confirm the structure.

Application in Azo Dye Synthesis

A primary application of this compound is its use as a diazo component in the synthesis of azo dyes. A prominent example is its role in the production of C.I. Food Red 17. The synthesis involves two key steps: diazotization of the amine and subsequent azo coupling with a coupling component.

Synthesis of C.I. Food Red 17

The synthesis of C.I. Food Red 17 involves the diazotization of this compound, followed by coupling with 6-Hydroxynaphthalene-2-sulfonic acid.[2]

Caption: Synthesis pathway of C.I. Food Red 17.

Experimental Workflow for Azo Dye Synthesis

The following diagram illustrates a typical laboratory workflow for the synthesis of an azo dye using this compound.

Caption: Experimental workflow for azo dye synthesis.

References

- 1. 4-Amino-5-methoxy-2-toluenesulfonic acid | C8H11NO4S | CID 80961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [dyestuffintermediates.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 6471-78-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid: Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid (CAS No. 6471-78-9), also known as p-Cresidinesulfonic acid. This compound is a key intermediate in the synthesis of various organic dyes.[1] This document consolidates its physicochemical properties, spectral data, and available protocols to support research, development, and quality control activities.

Core Physicochemical Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of this compound is fundamental for its application and handling. The following tables summarize both the computationally predicted (theoretical) and empirically determined (experimental) values for its key properties.

Table 1: Theoretical Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₄S | PubChem |

| Molecular Weight | 217.24 g/mol | PubChem |

| pKa | -1.09 ± 0.50 | ChemicalBook |

| Density | 1.403 ± 0.06 g/cm³ | ChemicalBook |

| Boiling Point | 398.51 °C (at 101325 Pa) | ChemicalBook |

| Water Solubility | 6.208 g/L at 25°C | ChemicalBook |

| LogP | -1.45 (at 25°C) | ChemicalBook |

Table 2: Experimental Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid, Light Grey | ChemicalBook |

| Melting Point | >205°C (decomposes) | ChemicalBook |

| Water Solubility | Slightly soluble in water (heated) | ChemicalBook |

| Solubility in other solvents | Slightly soluble in DMSO (heated) | ChemicalBook |

Spectral Analysis

Spectral data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: Spectral data for the ¹³C NMR of this compound is available through public databases such as PubChem. This data provides insight into the carbon framework of the molecule.

Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, which can be used for its identification and to determine its fragmentation patterns.

Experimental Protocols

Synthesis of p-Cresidinesulfonic acid

The synthesis of p-cresidinesulfonic acid is typically achieved through the sulfonation of p-cresidine. This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene ring. A general laboratory-scale procedure can be inferred from standard organic chemistry techniques for sulfonation of aromatic amines.

Workflow for the Synthesis of p-Cresidinesulfonic Acid

Caption: A generalized workflow for the synthesis and purification of p-Cresidinesulfonic acid.

Purification of p-Cresidinesulfonic Acid

Patented methods for the purification of p-cresidinesulfonic acid focus on removing residual p-cresidine, which is critical when the product is intended for use in food-grade materials.[2][3] Two primary methods are described:

-

Resin Extraction: An aqueous solution of the impure p-cresidinesulfonic acid is passed through a column containing a crosslinked lipophilic porous resin. This process effectively reduces the concentration of p-cresidine.[2]

-

Solvent Extraction: An aqueous solution of the impure acid is contacted with a liquid hydrocarbon (C5 to C18) to extract the p-cresidine impurity.[3]

Workflow for Purification of p-Cresidinesulfonic Acid

Caption: Two primary methods for the purification of p-Cresidinesulfonic acid.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or signaling pathways associated with this compound. Its primary documented application is as a chemical intermediate.[1] Further research would be required to elucidate any potential pharmacological or toxicological effects and their underlying mechanisms.

Applications

The principal application of this compound is in the chemical industry as a precursor for the synthesis of various azo dyes.[4] Azo dyes are a large class of organic compounds characterized by the presence of one or more azo groups (-N=N-) and are widely used for coloring textiles, leather, and food.

Logical Relationship in Azo Dye Synthesis

Caption: The role of this compound in the synthesis of azo dyes.

Conclusion

This technical guide provides a consolidated resource on the theoretical and experimental properties of this compound. While substantial data exists for its physicochemical characteristics and its role as a dye intermediate, further research is needed to explore its potential biological activities and to develop detailed, publicly available experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable starting point for researchers, scientists, and drug development professionals working with this compound.

References

- 1. Cresidinesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. US4559182A - Method for purifying cresidine sulfonic acid by resin extraction - Google Patents [patents.google.com]

- 3. US4436625A - Method for purification of cresidine sulfonic acid by solvent extraction - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

An In-depth Technical Guide to 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, a key intermediate in the synthesis of azo dyes. While the precise moment of its discovery is not pinpointed in readily available literature, its history is intrinsically linked to the expansion of the synthetic dye industry in the late 19th and early 20th centuries. This document details its chemical and physical properties, outlines its primary synthetic routes with detailed experimental protocols, and discusses its significant role in the production of commercially important colorants, most notably Allura Red AC (FD&C Red No. 40).

Introduction

This compound, also widely known as p-Cresidinesulfonic acid, is an aromatic organic compound of significant industrial importance. Its molecular structure, featuring amino, methoxy, methyl, and sulfonic acid functional groups, makes it a versatile precursor in organic synthesis. This guide will explore the known history, synthesis, and key applications of this compound, providing researchers and professionals in drug development and chemical synthesis with a detailed resource.

Discovery and History

The exact date of discovery and the identity of the first chemist to synthesize this compound are not well-documented in historical records. However, its emergence is rooted in the burgeoning field of synthetic dye chemistry that flourished from the mid-19th century onwards. The development of synthetic dyes from coal tar derivatives led to the synthesis of a vast array of new aromatic compounds.

It is a synthetic organic chemical derived from toluidine[1]. The history of this compound is most prominently tied to its use as a crucial intermediate in the production of food, drug, and cosmetic colorants. Its application in the synthesis of specialty dyes for food products underscores its historical and ongoing commercial relevance[1].

A significant milestone in the history of this compound is its role in the synthesis of Allura Red AC (FD&C Red No. 40). Allura Red AC was developed in 1971 by the Allied Chemical Corporation and is manufactured by the azo coupling of diazotized this compound with 6-hydroxy-2-naphthalenesulfonic acid. This places the industrial-scale synthesis and purification of this compound firmly in the mid to late 20th century, though its initial laboratory synthesis likely predates this by several decades.

Patents from the latter half of the 20th century detail methods for the purification of cresidine sulfonic acid, highlighting the need for high-purity starting materials in the production of food-grade dyes.

Physicochemical Properties

This compound is a multifaceted compound with distinct physical and chemical characteristics. In its solid state, it exists as a zwitterion, with the acidic sulfonic acid group and the basic amino group being ionized.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | p-Cresidinesulfonic acid, 2-Methoxy-5-methyl-4-sulfoaniline, 4-Amino-5-methoxy-o-toluenesulfonic acid |

| CAS Number | 6471-78-9 |

| Molecular Formula | C₈H₁₁NO₄S |

| Molecular Weight | 217.24 g/mol |

| Appearance | Off-white to grayish powder |

| Solubility | Soluble in water |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the sulfonation of p-cresidine (2-methoxy-5-methylaniline). p-Cresidine itself is synthesized from 4-chlorotoluene through a multi-step process.

Synthesis of p-Cresidine from 4-Chlorotoluene

The synthesis of the precursor, p-cresidine, is a three-step process:

-

Nitration of 4-chlorotoluene: 4-chlorotoluene is nitrated to yield 4-chloro-3-nitrotoluene.

-

Methoxylation: The chloro group is substituted with a methoxy group to form 4-methoxy-2-nitrotoluene.

-

Reduction: The nitro group is reduced to an amino group to yield p-cresidine.

Experimental Protocol: Synthesis of p-Cresidine

-

Step 1: Nitration of 4-chlorotoluene

-

In a cooled, stirred reactor, slowly add 4-chlorotoluene to a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-3-nitrotoluene.

-

-

Step 2: Methoxylation of 4-chloro-3-nitrotoluene

-

Dissolve 4-chloro-3-nitrotoluene in methanol in a pressure vessel.

-

Add a solution of sodium methoxide in methanol.

-

Heat the mixture under pressure for several hours.

-

After cooling, neutralize the mixture and remove the methanol under reduced pressure.

-

Extract the product, 4-methoxy-2-nitrotoluene, with an organic solvent.

-

-

Step 3: Reduction of 4-methoxy-2-nitrotoluene

-

Dissolve 4-methoxy-2-nitrotoluene in a suitable solvent such as ethanol.

-

Add a reducing agent, such as iron powder in the presence of a small amount of hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon.

-

Heat the reaction mixture under reflux for several hours.

-

Filter the reaction mixture to remove the catalyst or iron sludge.

-

Concentrate the filtrate to obtain p-cresidine. Purify further by distillation or recrystallization.

-

Sulfonation of p-Cresidine

The final step is the sulfonation of p-cresidine to produce this compound.

Experimental Protocol: Sulfonation of p-Cresidine

-

Materials: p-cresidine, oleum (fuming sulfuric acid).

-

Procedure:

-

In a glass-lined reactor equipped with a stirrer and cooling system, carefully add p-cresidine to oleum (e.g., 20% SO₃) at a controlled rate, maintaining the temperature below 30°C.

-

After the addition is complete, the reaction mixture is stirred for several hours at a slightly elevated temperature (e.g., 40-50°C) to ensure complete sulfonation.

-

The reaction mixture is then carefully quenched by adding it to ice water.

-

The precipitated this compound is collected by filtration.

-

The crude product is washed with cold water to remove excess sulfuric acid.

-

Further purification can be achieved by recrystallization from hot water or by dissolving the product in a basic solution and re-precipitating it with acid.

-

Industrial Applications and Significance

The primary industrial application of this compound is as a diazo component in the synthesis of azo dyes. Its most notable application is in the production of Allura Red AC (FD&C Red No. 40), a widely used red food dye.

Synthesis of Allura Red AC

The synthesis of Allura Red AC involves the diazotization of this compound, followed by an azo coupling reaction with 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's salt).

Experimental Protocol: Synthesis of Allura Red AC

-

Step 1: Diazotization of this compound

-

Dissolve this compound in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5°C.

-

Stir the mixture for a period to ensure complete formation of the diazonium salt.

-

-

Step 2: Azo Coupling

-

In a separate vessel, dissolve 6-hydroxy-2-naphthalenesulfonic acid in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate) and cool to 0-5°C.

-

Slowly add the cold diazonium salt solution to the solution of the coupling component.

-

Maintain the pH of the reaction mixture in the alkaline range to facilitate the coupling reaction.

-

Stir the mixture for several hours, allowing the temperature to rise gradually to room temperature.

-

The Allura Red AC dye precipitates from the solution.

-

The dye is then isolated by filtration, washed, and dried.

-

Visualizations

Synthesis Pathway of p-Cresidine

Caption: Synthesis pathway of p-Cresidine from 4-Chlorotoluene.

Synthesis of this compound

Caption: Sulfonation of p-Cresidine.

Synthesis of Allura Red AC

Caption: Synthesis of Allura Red AC.

Conclusion

This compound is a compound with a rich, albeit not precisely documented, history tied to the advancement of synthetic chemistry. Its synthesis from readily available industrial starting materials and its crucial role as an intermediate in the production of widely used azo dyes like Allura Red AC highlight its continued importance. The detailed synthetic protocols and physicochemical data provided in this guide offer a valuable resource for chemists and researchers in related fields. Further historical research into early 20th-century chemical literature may yet uncover the specific origins of this industrially significant molecule.

References

4-Amino-5-methoxy-2-methylbenzenesulfonic acid literature review

An In-depth Technical Guide to 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Properties

This compound, also known as p-Cresidinesulfonic acid, is an organic compound with the CAS number 6471-78-9.[1][2] It features amino, methoxy, and sulfonic acid functional groups attached to a toluene backbone.[2] The presence of the sulfonic acid group confers strong acidic properties and enhances its water solubility.[2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. The compound is a solid at room temperature and is slightly soluble in water and DMSO upon heating.[1] It is important to store it in a dark, inert atmosphere at room temperature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6471-78-9 | [1][3] |

| Molecular Formula | C₈H₁₁NO₄S | [1][4] |

| Molecular Weight | 217.24 g/mol | [1][4] |

| Appearance | Light Grey Solid | [3] |

| Melting Point | >205°C (decomposition) | [5] |

| Solubility | DMSO (Slightly, Heated), Water (Slightly, Heated) | [1] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |

Spectral Data

While specific spectral data is not extensively available in the public domain, it is known that analytical techniques such as NMR, HPLC, LC-MS, and UPLC are used for its characterization.[6] PubChem lists computed 13C NMR and GC-MS data.[1]

Synthesis

The primary synthesis route for this compound is the sulfonation of p-cresidine (2-methoxy-5-methylaniline).[7][8]

Synthesis Workflow

The synthesis process involves the reaction of p-cresidine with oleum (fuming sulfuric acid).[7] This process is initiated by the formation of the p-cresidine sulfate salt, which then rearranges to form the final product, p-cresidinesulfonic acid.[8]

Experimental Protocol: Sulfonation of p-Cresidine

Applications

The primary application of this compound is as an intermediate in the synthesis of a variety of dyes.[2]

Dye Synthesis

It is a key precursor for several commercially important dyes, particularly azo dyes.[4] A notable application is in the production of Allura Red AC (FD&C Red No. 40), a widely used red food coloring.[7] Other dyes synthesized from this intermediate include:

-

C.I. Food Red 17

-

C.I. Food Red 17:1

-

C.I. Pigment Red 273

-

C.I. Pigment Red 56

-

C.I. Direct Red 257[4]

The synthesis of these dyes typically involves the diazotization of this compound, followed by coupling with a suitable aromatic compound.

Analytical Reagent

This compound has also been utilized as an additive to analytical reagents to enhance their sensitivity.[10] Its sodium salt, which is water-soluble, is employed for this purpose and is also used in the validation of analytical methods.[10]

Biological Activity and Toxicology

The toxicological profile of this compound is not extensively studied. However, there are some indications of its potential biological effects.

Mutagenicity

The compound is often cited as being mutagenic.[5] This is a significant consideration, particularly as its precursor, p-cresidine, is "reasonably anticipated to be a human carcinogen" based on animal studies.[11] However, a study on the mutagenicity of various dyes and their metabolites found that "cresidine salt" was not mutagenic in the Salmonella-mammalian microsome mutagenicity test.[12][13] This suggests that the sulfonic acid derivative may have a different toxicological profile than the parent amine, although further research is required for a conclusive assessment.

Hazard Information

Safety data indicates that this compound can be harmful if swallowed, inhaled, or in contact with skin.[14] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[14]

The logical relationship for assessing the potential toxicity of this compound is outlined in the diagram below.

Conclusion

This compound is a valuable chemical intermediate with well-established applications in the dye industry. Its synthesis from p-cresidine is a key industrial process. While there are concerns about its potential mutagenicity, stemming from its carcinogenic precursor, at least one study has indicated a lack of mutagenic activity for its salt form in a specific assay. Further research into its toxicological profile and potential biological activities is warranted to fully understand its safety and explore any potential applications in medicinal chemistry.

References

- 1. 4-Amino-5-methoxy-2-toluenesulfonic acid | C8H11NO4S | CID 80961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6471-78-9: 4-Amino-5-methoxy-2-methylbenzenesulfonic a… [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound [dyestuffintermediates.com]

- 5. This compound | 6471-78-9 [chemicalbook.com]

- 6. 6471-78-9|this compound|BLD Pharm [bldpharm.com]

- 7. para-Cresidine - Wikipedia [en.wikipedia.org]

- 8. US4559182A - Method for purifying cresidine sulfonic acid by resin extraction - Google Patents [patents.google.com]

- 9. US4436625A - Method for purification of cresidine sulfonic acid by solvent extraction - Google Patents [patents.google.com]

- 10. This compound | 6471-78-9 | FA17630 [biosynth.com]

- 11. p-Cresidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Mutagenicity testing of some commonly used dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

In-Depth Technical Guide: Safety and Handling of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Amino-5-methoxy-2-methylbenzenesulfonic acid (CAS No. 6471-78-9). The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for laboratory and research applications.

Chemical Identification and Properties

This compound is an organic compound used as an intermediate in the synthesis of azo dyes.[1][2] It is also utilized as an additive to analytical reagents to enhance their sensitivity.[3]

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 6471-78-9[4] |

| Molecular Formula | C8H11NO4S[4] |

| Molecular Weight | 217.24 g/mol [4] |

| Synonyms | Cresidine-p-sulfonic acid, 4-Amino-5-methoxy-2-toluenesulfonic acid, 2-Methoxy-5-methyl-4-sulfoaniline[3] |

| Physical and Chemical Properties | Value |

| Appearance | Light grey solid |

| Melting Point | >205°C (decomposition)[1] |

| Storage Temperature | Room temperature, under inert atmosphere[4] |

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS).[4] The primary hazards are related to irritation and acute toxicity.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Note: Quantitative toxicity data, such as LD50 and LC50 values, are not publicly available. The GHS classification is based on available data.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.

Caption: Required Personal Protective Equipment (PPE) for handling.

Safe Handling and Storage

Proper handling and storage procedures are crucial to maintain the chemical's integrity and ensure personnel safety.

Handling:

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly closed.[4]

-

Store in an inert atmosphere.[4]

-

Store away from incompatible materials and foodstuff containers.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Caption: First aid procedures for different exposure routes.

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[4]

Accidental Release Measures

In the case of a spill, follow these procedures to minimize environmental contamination and personnel exposure.

Caption: Step-by-step protocol for spill cleanup.

Fire-Fighting Measures

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.

Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Limitations of Available Data

It is important to note that for this compound, there is a lack of publicly available data in the following areas:

-

Quantitative Toxicity: Specific LD50 (oral, dermal) and LC50 (inhalation) values have not been determined or published in readily accessible databases. The hazard classification is based on qualitative assessments.

-

Experimental Protocols: Detailed experimental protocols for safety and handling assessments are not available in the public domain. The information provided is based on standard chemical safety guidelines.

-

Signaling Pathways: As a chemical intermediate, this compound is not typically studied for its effects on biological signaling pathways, and no such data was found.

This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and a comprehensive risk assessment for any new experimental procedure. Always refer to the most current Safety Data Sheet (SDS) for this chemical.

References

Methodological & Application

Application Notes: Synthesis of Azo Dyes Using 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid

Introduction

4-Amino-5-methoxy-2-methylbenzenesulfonic acid, also known as p-Cresidinesulfonic acid, is a vital aromatic amine intermediate in the synthesis of a variety of azo dyes. Its chemical structure, featuring an amino group for diazotization, a sulfonic acid group for water solubility, and methoxy and methyl groups that influence the final color, makes it a versatile precursor for producing vibrant and functional colorants. This document provides detailed application notes and experimental protocols for the synthesis of several commercially significant dyes using this intermediate. The primary reaction pathway involves the diazotization of this compound, followed by an azo coupling reaction with a suitable coupling component.

Key Applications

Azo dyes derived from this compound find extensive applications in various industries:

-

Food Colorants: C.I. Food Red 17 (Allura Red AC) is a widely used red dye in food and beverages.

-

Pigments: C.I. Pigment Red 56 and C.I. Pigment Red 273 are used in paints, inks, and plastics.

-

Textile Dyes: C.I. Direct Red 257 is utilized for dyeing paper and textiles.

The synthesis of these dyes relies on the fundamental principles of diazotization and azo coupling, which are detailed in the subsequent protocols.

General Synthesis Pathway

The synthesis of azo dyes from this compound follows a two-step process:

-

Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

-

Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component (e.g., a naphthol or an aromatic amine derivative). This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) linkage, creating the final dye molecule.

Data Presentation

| Dye Name | C.I. Name | Coupling Component | Molecular Formula | Molecular Weight ( g/mol ) | Key Reaction Conditions |

| Allura Red AC | Food Red 17 | 6-Hydroxy-2-naphthalenesulfonic acid | C₁₈H₁₄N₂Na₂O₈S₂ | 496.42 | Diazotization at 0-5°C, followed by coupling. |

| Allura Red AC Lake | Food Red 17:1 | 6-Hydroxy-2-naphthalenesulfonic acid | C₁₈H₁₃AlN₂O₈S₂ | Not specified | Laking of Food Red 17 with aluminum salt. |

| Pigment Red 56 | Pigment Red 56 | 3-Hydroxy-2-naphthoic acid | C₁₉H₁₆N₂O₇S | 460.4 (as acid) | Diazotization at 5°C, coupling at 10°C, followed by laking with a barium salt. |

| Pigment Red 273 | Pigment Red 273 | 6-Hydroxynaphthalene-2-sulfonic acid | C₁₈H₁₆N₂O₈S₂ | 452.46 | Diazotization followed by coupling and conversion to the calcium salt.[1] |

| Direct Red 257 | Direct Red 257 | N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea | C₄₅H₅₂N₈Na₂O₁₇S₄ | 1151.18 | Diazotization of 2 moles of the amine followed by coupling.[2] |

Experimental Protocols

Protocol 1: Synthesis of C.I. Pigment Red 56

This protocol provides a detailed method for the synthesis of C.I. Pigment Red 56.

Materials:

-

This compound (96 kg)

-

Water (1760 L, plus additional for dilutions and washing)

-

Sodium carbonate (soda ash) (27 kg + 26.5 kg + 80 kg)

-

Sodium nitrite (30.5 kg)

-

Hydrochloric acid (230 L)

-

Ice

-

3-Hydroxy-2-naphthoic acid (2,3-acid) (92.5 kg)

-

Sodium chloride (1200-1500 kg + 176 kg)

-

Barium salt (e.g., Barium chloride, amount to ensure excess)

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 96 kg of this compound in 1760 L of water, adding 27 kg of sodium carbonate to aid dissolution.

-

Prepare a solution of 30.5 kg of sodium nitrite in a separate container.

-

In a diazotization vessel, prepare a solution of 230 L of hydrochloric acid in 1540 L of water.

-

Cool the hydrochloric acid solution to 5°C using ice.

-

Slowly add the sodium nitrite solution to the cold hydrochloric acid solution over 45 minutes, maintaining the temperature at 5°C with the addition of ice. The final volume will be approximately 3650 L.

-

-

Preparation of Coupling Component Solution:

-

In a separate vessel, dissolve 92.5 kg of 3-Hydroxy-2-naphthoic acid in 1100 L of water by adding 26.5 kg of sodium carbonate. Heat to 80°C to achieve a neutral solution.

-

Dilute the solution with 2200 L of cold water.

-

Add a solution of 80 kg of sodium carbonate dissolved in 650 L of water.

-

Cool the final coupling component solution to 10°C. The final volume will be approximately 3250 L.

-

-

Azo Coupling:

-

Add the prepared diazonium salt solution to the coupling component solution over 20 minutes with vigorous stirring. The final volume will be approximately 7500 L.

-

Allow the reaction to proceed, and on the following day, heat the mixture to 50°C.

-

Slowly add 1200-1500 kg of sodium chloride and stir for 1 hour.

-

Filter the precipitate using a press filter to obtain a filter cake (approximately 440-480 kg).

-

-

Purification and Laking:

-

Resuspend the filter cake in 1800 L of water and stir overnight.

-

The next day, adjust the volume to 6600 L.

-

Prepare a solution of 176 kg of sodium chloride in 660 L of water and add it to the slurry.

-

Heat the mixture to boiling with stirring. The initial yellow-brown color will gradually turn red. Continue heating for 1 hour.

-

Cool the mixture and stir for 30 minutes.

-

Filter the product and wash with water.

-

Treat the product with a barium salt solution to ensure complete laking.

-

Dry the final pigment at 50-60°C to obtain approximately 240 kg of C.I. Pigment Red 56.

-

Protocol 2: General Synthesis of C.I. Food Red 17 (Allura Red AC)

This protocol provides a general procedure for the synthesis of C.I. Food Red 17. Specific quantities may need to be optimized.

Materials:

-

This compound

-

Sodium nitrite

-

Hydrochloric acid

-

Ice

-

6-Hydroxy-2-naphthalenesulfonic acid (Schaeffer's salt)

-

Sodium hydroxide

-

Sodium chloride

Procedure:

-

Diazotization:

-

Suspend this compound in water and add hydrochloric acid.

-

Cool the suspension to 0-5°C in an ice bath.

-